molecular formula C10H9NO2 B14472654 1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one CAS No. 70801-51-3

1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one

Cat. No.: B14472654
CAS No.: 70801-51-3
M. Wt: 175.18 g/mol
InChI Key: HQGCOZFZQOZVQP-UHFFFAOYSA-N
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Description

1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one is a heterocyclic compound that belongs to the class of benzoxazines. These compounds are known for their diverse biological activities and are used in various scientific research applications. The structure of this compound consists of a benzoxazine ring fused with an ethanone group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one can be achieved through several methods. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like methyl isobutyl ketone under reflux conditions .

Another method involves the use of anthranilic acids and orthoesters in ethanol, catalyzed by acetic acid. This one-pot synthesis is efficient and yields high purity products .

Industrial Production Methods

Industrial production of this compound often involves optimizing the above synthetic routes to scale up the process. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and energy consumption, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors and drug candidates.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4H-1,4-Benzoxazin-4-yl)ethan-1-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

70801-51-3

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-(1,4-benzoxazin-4-yl)ethanone

InChI

InChI=1S/C10H9NO2/c1-8(12)11-6-7-13-10-5-3-2-4-9(10)11/h2-7H,1H3

InChI Key

HQGCOZFZQOZVQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=COC2=CC=CC=C21

Origin of Product

United States

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